molecular formula C7H10N2 B6615678 2-(1-methylpyrrolidin-3-ylidene)acetonitrile CAS No. 1344848-93-6

2-(1-methylpyrrolidin-3-ylidene)acetonitrile

Cat. No.: B6615678
CAS No.: 1344848-93-6
M. Wt: 122.17 g/mol
InChI Key: NCXROSJAKUUOFB-FARCUNLSSA-N
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Description

2-(1-methylpyrrolidin-3-ylidene)acetonitrile: is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methylpyrrolidin-3-ylidene)acetonitrile typically involves the reaction of a suitable pyrrolidine derivative with a nitrile-containing reagent. One common method is the condensation reaction between 1-methylpyrrolidine and acetonitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrrolidine and facilitate the nucleophilic attack on the nitrile group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitrile group to an amine is a common reaction, which can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as amines, alcohols, or thiols.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a metal catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Oxidized pyrrolidine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: 2-(1-methylpyrrolidin-3-ylidene)acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound’s structural similarity to biologically active pyrrolidine derivatives suggests potential applications in the development of pharmaceuticals and agrochemicals. It may serve as a lead compound for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Research into the medicinal applications of this compound is ongoing. Its potential as a therapeutic agent is being explored, particularly in the areas of infectious diseases and cancer treatment.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-methylpyrrolidin-3-ylidene)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitrile group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition or modulation of biological activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, which lacks the nitrile group.

    1-methylpyrrolidine: A methylated derivative of pyrrolidine.

    2-pyrrolidinone: A lactam derivative of pyrrolidine.

Uniqueness: 2-(1-methylpyrrolidin-3-ylidene)acetonitrile is unique due to the presence of both the nitrile group and the methyl-substituted pyrrolidine ring. This combination of functional groups imparts distinct reactivity and potential applications compared to other pyrrolidine derivatives. The nitrile group enhances its ability to participate in a wide range of chemical reactions, while the methyl group can influence its biological activity and binding properties.

Properties

IUPAC Name

(2E)-2-(1-methylpyrrolidin-3-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9-5-3-7(6-9)2-4-8/h2H,3,5-6H2,1H3/b7-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXROSJAKUUOFB-FARCUNLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC#N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC/C(=C\C#N)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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